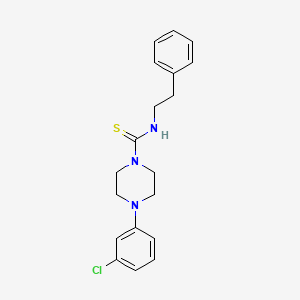![molecular formula C14H24N6O3 B10866987 1,3,7-trimethyl-8-{[2-(morpholin-4-yl)ethyl]amino}-3,4,5,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B10866987.png)
1,3,7-trimethyl-8-{[2-(morpholin-4-yl)ethyl]amino}-3,4,5,7-tetrahydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,7-TRIMETHYL-8-[(2-MORPHOLINOETHYL)AMINO]-3,4,5,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with the molecular formula C12H18N6O2. It is known for its unique structure, which includes a purine core substituted with various functional groups.
Métodos De Preparación
The synthesis of 1,3,7-TRIMETHYL-8-[(2-MORPHOLINOETHYL)AMINO]-3,4,5,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multi-step organic reactions. One common synthetic route includes the alkylation of a purine derivative with a morpholinoethylamine under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including the use of catalysts and advanced purification techniques .
Análisis De Reacciones Químicas
1,3,7-TRIMETHYL-8-[(2-MORPHOLINOETHYL)AMINO]-3,4,5,7-TETRAHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where the morpholinoethyl group can be replaced with other nucleophiles under suitable conditions. Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts.
Aplicaciones Científicas De Investigación
1,3,7-TRIMETHYL-8-[(2-MORPHOLINOETHYL)AMINO]-3,4,5,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Mecanismo De Acción
The mechanism of action of 1,3,7-TRIMETHYL-8-[(2-MORPHOLINOETHYL)AMINO]-3,4,5,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes .
Comparación Con Compuestos Similares
Similar compounds to 1,3,7-TRIMETHYL-8-[(2-MORPHOLINOETHYL)AMINO]-3,4,5,7-TETRAHYDRO-1H-PURINE-2,6-DIONE include other purine derivatives with different substituents. These compounds may share some chemical properties but differ in their biological activities and applications. Examples of similar compounds include:
- 1,3,7-Trimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione
- 1,3,7-Trimethyl-8-(2-morpholinoethyl)-1H,8H-imidazo[2,1-f]purine-2,4-dione The uniqueness of 1,3,7-TRIMETHYL-8-[(2-MORPHOLINOETHYL)AMINO]-3,4,5,7-TETRAHYDRO-1H-PURINE-2,6-DIONE lies in its specific substituents, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C14H24N6O3 |
|---|---|
Peso molecular |
324.38 g/mol |
Nombre IUPAC |
1,3,7-trimethyl-8-(2-morpholin-4-ylethylimino)-5,9-dihydro-4H-purine-2,6-dione |
InChI |
InChI=1S/C14H24N6O3/c1-17-10-11(18(2)14(22)19(3)12(10)21)16-13(17)15-4-5-20-6-8-23-9-7-20/h10-11H,4-9H2,1-3H3,(H,15,16) |
Clave InChI |
JQHQRRPEANZWAX-UHFFFAOYSA-N |
SMILES canónico |
CN1C2C(NC1=NCCN3CCOCC3)N(C(=O)N(C2=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-chloro-N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B10866930.png)

![2-{4-[4-(Benzyloxy)phenoxy]-3-nitrophenyl}quinoxaline](/img/structure/B10866938.png)
![3-(9-Tert-butyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)naphthalen-2-ol](/img/structure/B10866940.png)
![(4Z)-2-(4-fluorophenyl)-5-propyl-4-[1-(pyridin-3-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10866946.png)
![Dimethyl 2-{[(6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-YL)carbothioyl]amino}succinate](/img/structure/B10866948.png)
![Methyl 3-[(2-methylpropyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B10866956.png)
![N'-{(3Z)-1-[(dibenzylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B10866964.png)
![5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-12,12-dimethyl-4-(4-methylphenyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B10866966.png)
![2-{[5-(1-Adamantyl)-4-allyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N~1~-(2,5-dimethoxyphenyl)acetamide](/img/structure/B10866971.png)
![2-Chloro-1-[4-(7-chloropyrrolo[1,2-A]quinoxalin-4-YL)piperazino]-1-propanone](/img/structure/B10866973.png)
![N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}furan-2-carbohydrazide](/img/structure/B10866994.png)
![(3E)-3-(furan-2-ylmethylidene)-2-methyl-2,3-dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one 1,1-dioxide](/img/structure/B10866995.png)
